molecular formula C7H4BrF3O B1266203 4-Bromo-2-(trifluoromethyl)phenol CAS No. 50824-04-9

4-Bromo-2-(trifluoromethyl)phenol

Cat. No.: B1266203
CAS No.: 50824-04-9
M. Wt: 241 g/mol
InChI Key: PDPGERGWEOJVDC-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4BrF3O. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a bromine atom and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(trifluoromethyl)phenol can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)phenol using bromine or a bromine source in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of efficient catalysts and purification techniques is crucial to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)phenol is unique due to the presence of both bromine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPGERGWEOJVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198854
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50824-04-9
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)phenol
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Synthesis routes and methods I

Procedure details

First, 41.33 g of 2-trifluoromethylphenol and 1800 ml of chloroform were charged into a reaction vessel, and 129.16 g of tetra-n-butylammonium tribromide was slowly added at room temperature over about one hour with stirring. After stirring at room temperature for 72 hours, the reaction solution was concentrated. Then, 500 ml of 10% hydrochloric acid was added to the resultant residue, and the mixture was extracted four times with 200 ml of diethyl ether. The ether layers were combined, washed with water, dried over anhydrous magnesium sulfate and then concentrated to give 49.5 g of 4-bromo-2-trifluoromethylphenol as a crude product (yield, 81%).
Quantity
41.33 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
129.16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3.0 g (11.8 mmol) 4-bromo-1-methoxy-2-trifluoromethyl-benzene in 20 mL 1 M HBr in glacial acetic acid is stirred for 60 h at 90° C. The reaction solution is diluted with 300 mL water, adjusted to pH 7 with K2CO3. The aqueous phase is extracted with EtOAc, the combined organic extracts are with washed 40 mL quarter-saturated NaHCO3 solution and dried over MgSO4. The solvent is eliminated i.vac. and the product is further reacted without any more purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A round-bottom flask with stirbar was charged with 2-(trifluoromethyl)phenol (1.7 g, 10.49 mmol) in 10 mL CH2Cl2 was cooled to 0° C. Bromine (0.540 ml, 10.49 mmol) in 2 mL CH2Cl2 was added dropwise. The reaction mixture was stirred at 0° C. for 1 hour, then allowed to warm to ambient temperature over 1 hour. Aqueous NaHSO3 solution was added, and the mixture extracted with CH2Cl2. The organic phase was washed with aqueous NaHCO3 and brine, dried (MgSO4), filtered, and concentrated. The residues were purified by flash chromatography eluting with 100% CH2Cl2, to afford the title compound. 1H NMR (300 MHz, dimethylsulfoxide-d6) δ ppm 10.90 (s, 1H), 7.63 (m, 1H), 6.98 (d, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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